4-Cyclopropoxy-3-isopropyl-N,N-dimethylaniline
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Overview
Description
4-Cyclopropoxy-3-isopropyl-N,N-dimethylaniline is an organic compound with the molecular formula C14H21NO It features a cyclopropoxy group, an isopropyl group, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-isopropyl-N,N-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-cyclopropoxy-3-isopropylaniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the aniline nitrogen atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is typically purified using distillation or recrystallization techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-isopropyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid, leading to halogenated or nitrated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Bromine, nitric acid, sulfuric acid, room temperature or reflux conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Cyclopropoxy-3-isopropyl-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-isopropyl-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler analogue with similar chemical properties but lacking the cyclopropoxy and isopropyl groups.
4-Cyclopropoxy-N,N-dimethylaniline: Similar structure but without the isopropyl group.
3-Isopropyl-N,N-dimethylaniline: Similar structure but without the cyclopropoxy group.
Uniqueness
4-Cyclopropoxy-3-isopropyl-N,N-dimethylaniline is unique due to the presence of both cyclopropoxy and isopropyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,N-dimethyl-3-propan-2-ylaniline |
InChI |
InChI=1S/C14H21NO/c1-10(2)13-9-11(15(3)4)5-8-14(13)16-12-6-7-12/h5,8-10,12H,6-7H2,1-4H3 |
InChI Key |
BFQCGABRCJGQLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N(C)C)OC2CC2 |
Origin of Product |
United States |
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